(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL
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Overview
Description
(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry, characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides, and alkyl halides.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the secondary alcohol.
Substitution: Formation of amides, sulfonamides, and other derivatives.
Scientific Research Applications
(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL: The racemic mixture containing both enantiomers.
1-Amino-1-(2-methylphenyl)propan-2-OL: A similar compound without the fluoro substitution.
Uniqueness
- The presence of the fluoro group in (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL enhances its lipophilicity and potential biological activity compared to non-fluorinated analogs.
- The specific (1S) stereochemistry may result in different biological interactions and activities compared to the (1R) enantiomer.
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChI Key |
GHBOXTGMSHFFIG-OMNKOJBGSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](C(C)O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(C)O)N |
Origin of Product |
United States |
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